REACTION_CXSMILES
|
Br[CH2:2][C:3]1([CH2:11]Br)[CH2:8][O:7]C(C)(C)[O:5][CH2:4]1.C(=O)(O)[O-].[Na+].[CH2:18]([NH2:25])[C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1.O>CS(C)=O>[OH:7][CH2:8][C:3]1([CH2:4][OH:5])[CH2:2][N:25]([CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)[CH2:11]1 |f:1.2|
|
Name
|
|
Quantity
|
30.2 g
|
Type
|
reactant
|
Smiles
|
BrCC1(COC(OC1)(C)C)CBr
|
Name
|
|
Quantity
|
24 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
10.7 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
135 °C
|
Type
|
CUSTOM
|
Details
|
with stirring over 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After addition
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 2.5 hours at 135° C
|
Duration
|
2.5 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with pentane
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
STIRRING
|
Details
|
shaken with 5% (w/w) sulfuric acid in order
|
Type
|
EXTRACTION
|
Details
|
to extract the basic 3,3-bis(hydroxymethyl)-1-benzylazetidine acetone acetal
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
OCC1(CN(C1)CC1=CC=CC=C1)CO
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |